2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid
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Description
Scientific Research Applications
Environmental Remediation
Purification of Water
Research by Matthews (1990) explored the use of titanium dioxide suspensions under near-U.V. light for the oxidation of various organic pollutants, including chlorophenols. This process effectively mineralizes pollutants like 4-chlorophenol, indicating a potential application in water purification technologies (Matthews, 1990).
Advanced Materials
UV-Induced Graft Polymerization
Hong et al. (2009) discussed the incorporation of benzophenone onto cotton fabrics for the grafting of polyacrylamide, leading to enhanced antibacterial properties. This application demonstrates the utility of chemical modifications for creating functional materials with potential uses in healthcare and consumer products (Hong, Liu, & Sun, 2009).
Biochemical Research
Detection of Reactive Oxygen Species
Setsukinai et al. (2003) developed novel fluorescence probes that can selectively detect and distinguish specific reactive oxygen species (ROS), providing valuable tools for biochemical and medical research into oxidative stress and related processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Pharmacological Applications
Anticonvulsant Activity
Scott et al. (1993) evaluated the anticonvulsant activity of enaminones, showing potential therapeutic applications in epilepsy treatment. This research indicates the pharmacological relevance of chemical compounds related to 2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid in developing new medications (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).
properties
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-8-5-11(6-9-12)7-10-15(19)18-14-4-2-1-3-13(14)16(20)21/h1-10H,(H,18,19)(H,20,21)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICCUPYHHFFCIM-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid |
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